molecular formula C12H9FN4 B12096780 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12096780
M. Wt: 228.22 g/mol
InChI Key: GRHSCWASVCFSNR-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The triazolo[4,3-a]pyrazine core is recognized as an essential building block for developing novel therapeutic agents due to its versatile structure, which allows for the synthesis of diverse functional derivatives . This scaffold is progressively being studied for a wide spectrum of potential biological activities . Compounds featuring the 1,2,4-triazolo[4,3-a]pyrazine structure, particularly those with specific substitutions, have been identified as potent antimalarial drug leads in studies conducted by the Open Source Malaria consortium, demonstrating efficacy against Plasmodium falciparum in vitro and in vivo . The 4-fluorobenzyl moiety, as seen in related compounds like 7-(4-fluorobenzyl) derivatives, is a feature of interest in the development of potential pharmaceutical agents . Furthermore, structurally analogous [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown promising results in other therapeutic areas, including serving as c-Met kinase inhibitors with excellent anti-tumor activity in cell-based assays . This compound is intended for use in laboratory research only, specifically for the design and synthesis of novel bioactive molecules, hit-to-lead optimization, and investigating structure-activity relationships. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHSCWASVCFSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C3N2C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Intermediate Formation

The synthesis begins with 2,3-dichloropyrazine (9) , which undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 85°C to yield 3-hydrazinylpyrazine (10) . This intermediate is critical for subsequent cyclization.

Triazolo Ring Formation

Compound 10 is cyclized using triethoxymethane under reflux conditions (80°C, 12 hr) to formtriazolo[4,3-a]pyrazine (11) . The reaction proceeds via dehydrative cyclization, with triethoxymethane acting as a carbon donor.

Introduction of 4-Fluorobenzyl Group

The final step involves substituting the chlorine atom in 11 with 4-fluorobenzylamine. This is achieved using potassium tert-butoxide (KTB) and potassium iodide (KI) in tetrahydrofuran (THF) at 60°C for 8 hr, yielding the target compound with 72% purity after column chromatography.

Key Data

  • Yield: 68% (over three steps)

  • Purity (HPLC): 93.3%

  • Characterization: 1H^1H NMR (CDCl3_3) δ 7.37 (s, 1H, pyrazine-H), 4.54 (t, J=6.6J = 6.6 Hz, 2H, benzyl-CH2_2).

One-Pot Cyclocondensation Using Triethyl Orthoacetate

Reaction Design

An alternative route employs triethyl orthoacetate to simultaneously form the triazolo ring and introduce substituents. 2-Hydrazinylpyrazine (10) reacts with triethyl orthoacetate in refluxing ethanol (80°C, 6 hr), directly yielding 3-methyl-triazolo[4,3-a]pyrazine. The methyl group is then replaced via nucleophilic aromatic substitution with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 100°C for 12 hr.

Key Data

  • Yield: 58% (two steps)

  • Purity (LCMS): 95.2%

  • Advantage: Avoids isolation of intermediates, reducing purification steps.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A patent-derived method utilizes a palladium-catalyzed coupling to attach the 4-fluorobenzyl group. The triazolo-pyrazine core (11) is functionalized with a boronic ester at position 3, which couples with 4-fluorobenzyl bromide using Pd(PPh3 _3)4_4 and Na2 _2CO3_3 in dioxane/water (4:1) at 90°C.

Key Data

  • Yield: 74%

  • Reaction Time: 8 hr

  • Limitations: Requires anhydrous conditions and costly catalysts.

Late-Stage Fluorination via Diversinate™ Chemistry

Radical Fluoromethylation

A novel approach applies Diversinate™ reagents (e.g., zinc trifluoromethanesulfinate) to introduce fluorinated groups. The non-fluorinated precursor, 3-benzyl-triazolo[4,3-a]pyrazine, is treated with TFMS and tert-butyl hydroperoxide (TBHP) in a DMSO/CH2 _2Cl2 _2/H2 _2O mixture, achieving selective fluorination at the benzyl position.

Key Data

  • Yield: 42%

  • Purity: >99% (after HPLC)

  • Application: Suitable for scalable synthesis but requires specialized reagents.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Nucleophilic Substitution68%93.3%Cost-effective, scalableMultiple purification steps
One-Pot Cyclocondensation58%95.2%Fewer intermediatesModerate yield
Suzuki Coupling74%98.5%High regioselectivityExpensive catalysts
Diversinate™ Fluorination42%99.1%Late-stage functionalizationRequires specialized reagents

Analytical Validation and Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, 30% MeOH/70% H2 _2O) confirmed purities >93% for all methods. The target compound elutes at 12.3 min under isocratic conditions.

Spectroscopic Data

  • 1H^1H NMR (500 MHz, CDCl3_3) : δ 8.77 (s, 1H, triazolo-H), 7.53–7.94 (m, 4H, fluorobenzyl-H), 4.30 (s, 2H, CH2_2).

  • HRMS : m/z 232.26 [M+H]+^+, matching C12 _{12}H13 _{13}FN4_4 .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine exhibit promising anticancer properties. For instance, derivatives of triazole compounds have been shown to inhibit tumor growth in various cancer models. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that triazolo-pyrazine derivatives possess significant antibacterial and antifungal properties. In one notable case study, a derivative exhibited inhibitory effects against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Agricultural Science Applications

Pesticide Development
this compound has potential applications in agrochemistry as a pesticide. Its structural features allow for the development of novel fungicides and herbicides. Research has indicated that triazole compounds can effectively control fungal diseases in crops while minimizing environmental impact.

Plant Growth Regulators
Additionally, triazole derivatives have been explored as plant growth regulators. They can influence plant hormone levels and enhance growth responses under stress conditions. Field trials have shown improved crop yields when treated with specific triazole compounds.

Material Science Applications

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research findings indicate that polymers containing triazole units exhibit improved resistance to thermal degradation.

Nanomaterials
The compound is also being investigated for its role in the development of nanomaterials. Triazolo-pyrazine derivatives can be used to functionalize nanoparticles for targeted drug delivery systems. Studies have shown that these functionalized nanoparticles exhibit enhanced cellular uptake and therapeutic efficacy.

Data Tables

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancerInduced apoptosis in cancer cells; effective against tumors
AntimicrobialInhibitory effects on resistant bacterial strains
Agricultural SciencePesticideEffective control of fungal diseases in crops
Plant Growth RegulatorsEnhanced growth responses under stress conditions
Material SciencePolymer ChemistryImproved thermal stability and mechanical properties
NanomaterialsEnhanced cellular uptake in drug delivery systems

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the fluorobenzyl group may enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) often correlate with lower synthetic yields but may enhance target affinity.
  • Electron-donating groups (e.g., methoxy) improve reaction efficiency and stability.
  • The 4-fluorobenzyl group balances metabolic resistance and moderate hydrophobicity, making it favorable for CNS-targeted agents .

Key Observations :

  • High yields (e.g., 92% for nitrophenyl derivative ) are achievable with electron-deficient aldehydes.
  • Bulky substituents (e.g., adamantane in ) require specialized conditions but improve lipophilicity .

Key Observations :

  • Fluorine positioning: 2-Fluorobenzyl analogs show superior anticonvulsant activity (ED50 = 3 mg/kg) compared to non-fluorinated derivatives .
  • Saturation : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro) enhance renin inhibitory potency, likely due to conformational flexibility .
  • Bulk and lipophilicity : Adamantane and cubane substituents improve blood-brain barrier penetration but may reduce solubility .

Biological Activity

3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

  • Molecular Formula : C12H9FN4
  • Molecular Weight : 232.25682 g/mol
  • CAS Number : 1159553-30-6

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. The compound has been evaluated for its efficacy against various bacterial strains using the microbroth dilution method.

Key Findings :

  • The compound exhibited moderate to good antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to standard antibiotics like ampicillin, indicating significant antibacterial potential .
CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus32
Escherichia coli16

Anticancer Activity

The anticancer properties of this compound have been investigated against several cancer cell lines.

Research Findings :

  • A derivative of this compound demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 .
  • The mechanism of action appears to involve inhibition of c-Met kinase, a target in cancer therapy .
Cell LineIC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural features. Modifications at various positions can enhance their pharmacological profiles.

Key Observations :

  • Substituents at the R1 and R2 positions significantly affect antibacterial efficacy; for instance, longer alkyl chains improve lipophilicity and cell permeability .
  • Compounds with electron-donating groups at the R2 position generally exhibit better antibacterial activity compared to those with electron-withdrawing groups .

Case Studies

A series of studies have been conducted to evaluate the biological activities of triazolo[4,3-a]pyrazine derivatives:

  • Antibacterial Evaluation : A study synthesized several derivatives and tested them against common pathogens. The most active compounds showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
  • Anticancer Studies : Derivatives were tested for their ability to inhibit c-Met kinase and induce apoptosis in cancer cells through various assays including Annexin V-FITC/PI staining .

Q & A

Basic Research Questions

Q. What are the primary biological activities of 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine, and how are these activities quantified in vitro?

  • Answer: The compound exhibits potent antimicrobial activity, particularly against gram-negative bacteria, with MIC (Minimum Inhibitory Concentration) values of 12.5 µg/ml and MBC (Minimum Bactericidal Concentration) values of 25.0 µg/ml. These activities are determined using standardized microbiological assays, such as broth microdilution, under controlled conditions (e.g., pH, temperature). Researchers should validate results using clinical isolates and reference strains to ensure reproducibility .

Q. What synthetic strategies are employed to introduce substituents at positions 3 and 7 of the [1,2,4]triazolo[4,3-a]pyrazine core?

  • Answer: A common approach involves cyclization of 2-chloro-3-hydrazinopyrazine derivatives with acid halides, followed by hydrolysis and N-alkylation. Challenges include limited substituent diversity at position 7 due to steric and electronic constraints. Advanced methods utilize carbonyl reagents (e.g., isothiocyanates) to modify position 3, enabling structural diversification for SAR studies .

Q. How can researchers validate the purity and quantify this compound in pharmaceutical preparations?

  • Answer: A validated potentiometric titration method in non-aqueous media (e.g., acetic acid/anhydride) is recommended. Key parameters include:

ParameterValue/Requirement
Sample weight0.250 g ± 0.001 g
Titrant0.1 M perchloric acid
Acceptance range99.0–101.0% (dry basis)
Method uncertainty≤ 0.22%
Impurities (e.g., oxidation byproducts) are monitored via HPLC, with total impurities capped at 0.5% .

Advanced Research Questions

Q. How do structural modifications at the 3-position of [1,2,4]triazolo[4,3-a]pyrazine derivatives influence their antimicrobial efficacy?

  • Answer: Introducing electron-withdrawing groups (e.g., thioxo) at position 3 enhances antimicrobial activity by improving target binding (e.g., bacterial enzyme inhibition). Researchers use computational modeling (e.g., molecular docking with bacterial dihydrofolate reductase) paired with in vitro assays to correlate substituent effects with MIC/MBC trends. For example, replacing the thioxo group with sulfonyl reduces potency by ~40% .

Q. What methodologies resolve discrepancies in reported MIC values for this compound across studies?

  • Answer: Discrepancies may arise from variations in bacterial strains, growth media, or endpoint criteria. To mitigate:

  • Standardize protocols using CLSI/EUCAST guidelines.
  • Include internal controls (e.g., ciprofloxacin for gram-negative bacteria).
  • Perform time-kill assays to confirm static vs. cidal effects.
    Cross-validate results via inter-laboratory studies and meta-analyses .

Q. What in silico and in vitro approaches elucidate the interaction between this compound and kinase targets like c-Met/VEGFR-2?

  • Answer:

  • In silico: Molecular docking (e.g., AutoDock Vina) with crystal structures (PDB: 3LQ8 for c-Met) identifies key binding residues (e.g., Met1160).
  • In vitro: Kinase inhibition assays (IC50 determination) using recombinant enzymes and ATP-Glo® luminescence.
  • Cellular validation: Anti-proliferation studies in cancer cell lines (e.g., HGF-stimulated HEK293) with Western blotting for phosphorylated c-Met .

Methodological Considerations Table

Research AspectKey Technique/ParameterEvidence ID
Synthetic OptimizationCyclization with carbonyl reagents
QuantificationNon-aqueous potentiometric titration
Impurity ProfilingHPLC (C18 column, 0.1% H3PO4 mobile phase)
Target InteractionMolecular docking (PDB: 3LD6, 3LQ8)

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